
Ganciclovir Mono-O-acetate
Übersicht
Beschreibung
Ganciclovir-Mono-O-acetat ist ein Derivat von Ganciclovir, einem Nukleosidanalogon, das für seine antiviralen Eigenschaften bekannt ist, insbesondere gegen Cytomegalievirus (CMV).
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Ganciclovir-Mono-O-acetat wird durch Veresterung von Ganciclovir mit Essigsäureanhydrid oder Vinylacetat synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators wie Pyridin oder Triethylamin, um den Acetylierungsprozess zu erleichtern. Die Reaktion wird unter kontrollierten Temperaturbedingungen durchgeführt, in der Regel zwischen 0 °C und 25 °C, um die Stabilität des Produkts zu gewährleisten .
Industrielle Produktionsverfahren
In industriellen Umgebungen beinhaltet die Produktion von Ganciclovir-Mono-O-acetat großtechnische Veresterungsprozesse. Der Einsatz von Durchflussreaktoren und automatisierten Systemen gewährleistet eine hohe Ausbeute und Reinheit des Produkts. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz des Acetylierungsprozesses zu maximieren .
Analyse Chemischer Reaktionen
Reaktionstypen
Ganciclovir-Mono-O-acetat durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Hydrolyse: Die Acetylgruppe kann in Gegenwart von Wasser oder wässrigen Lösungen zu Ganciclovir hydrolysiert werden.
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an den Hydroxylgruppen, was zur Bildung verschiedener oxidierter Derivate führt.
Substitution: Die Acetylgruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Hydrolyse: Saure oder basische Bedingungen (z. B. Salzsäure oder Natriumhydroxid) werden üblicherweise verwendet.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Substitution: Nukleophile wie Amine oder Thiole unter milden Bedingungen.
Hauptprodukte, die gebildet werden
Hydrolyse: Ganciclovir.
Oxidation: Oxidierte Derivate von Ganciclovir-Mono-O-acetat.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Mechanism of Action:
Ganciclovir functions as a DNA polymerase inhibitor, specifically targeting the replication of cytomegalovirus (CMV) and other herpesviruses. The mono-O-acetate form enhances the bioavailability and efficacy of ganciclovir by improving its absorption and stability in biological systems .
Clinical Applications:
- Cytomegalovirus (CMV) Retinitis: this compound is particularly effective in treating CMV retinitis in immunocompromised patients, such as those with AIDS. It helps in both induction and maintenance therapy .
- Herpetic Keratitis: The compound is also used for treating herpetic keratitis, an infection of the eye caused by herpes simplex virus .
Research Applications
In Vitro Studies:
this compound has been utilized in various in vitro studies to assess its antiviral properties against different viral strains. Its ability to inhibit viral replication has made it a subject of interest for researchers studying antiviral therapies .
Pharmacological Research:
Research has focused on the pharmacokinetics and pharmacodynamics of this compound. Studies indicate that the mono-O-acetate form may lead to improved therapeutic outcomes due to better cellular uptake compared to ganciclovir itself .
Potential for Drug Development
Prodrug Formulation:
The mono-O-acetate derivative serves as a prodrug formulation that can be converted into the active form within the body. This conversion process is facilitated by enzymatic reactions, enhancing the compound's therapeutic potential against viral infections .
Combination Therapies:
There is ongoing research into combining this compound with other antiviral agents to enhance efficacy and reduce resistance development in viral pathogens. This approach could lead to more effective treatment regimens for resistant strains of viruses .
Case Studies
Wirkmechanismus
Ganciclovir Mono-O-acetate exerts its effects primarily through its conversion to Ganciclovir in vivo. Ganciclovir is phosphorylated by viral kinases to form Ganciclovir triphosphate, which inhibits viral DNA polymerase, thereby preventing viral DNA synthesis and replication. This mechanism is particularly effective against CMV and other herpesviruses .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Valganciclovir: Ein Prodrug von Ganciclovir mit verbesserter Bioverfügbarkeit nach oraler Verabreichung.
Aciclovir: Ein weiteres Nukleosidanalogon mit antiviralen Eigenschaften, das hauptsächlich gegen Herpes-simplex-Virus eingesetzt wird.
Famciclovir: Ein Prodrug von Penciclovir, das zur Behandlung von Herpesvirusinfektionen eingesetzt wird.
Einzigartigkeit
Ganciclovir-Mono-O-acetat ist aufgrund seiner spezifischen Veresterung einzigartig, die seine chemische Stabilität und das Potenzial für eine gezielte Abgabe verbessert. Im Gegensatz zu Valganciclovir, das für die orale Verabreichung konzipiert ist, kann Ganciclovir-Mono-O-acetat in verschiedenen Formulierungen verwendet werden, einschließlich topischer und injizierbarer Formen .
Wenn Sie weitere Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht, uns zu fragen!
Biologische Aktivität
Ganciclovir Mono-O-acetate is a derivative of ganciclovir, an antiviral medication predominantly used for treating cytomegalovirus (CMV) infections, particularly in immunocompromised patients. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, efficacy, and safety profile.
Ganciclovir acts primarily as a nucleoside analogue that inhibits viral DNA synthesis. Its active form, ganciclovir triphosphate (ganciclovir-TP), is produced through phosphorylation by viral and cellular kinases. The key steps include:
- Phosphorylation : Ganciclovir is phosphorylated by the viral UL97 kinase to form ganciclovir monophosphate, which is further phosphorylated by cellular kinases to ganciclovir-TP.
- Inhibition of Viral DNA Polymerase : Ganciclovir-TP selectively inhibits the CMV DNA polymerase, leading to termination of viral DNA elongation and ultimately inhibiting viral replication .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its metabolism and bioavailability:
- Bioavailability : The oral bioavailability of ganciclovir is low (2.6% to 8.9%) due to extensive first-pass metabolism. However, when administered as the prodrug valganciclovir, the bioavailability can reach up to 60% .
- Tissue Distribution : Ganciclovir-TP accumulates in CMV-infected cells, where it remains stable with a half-life of approximately 16.5 hours, allowing for sustained antiviral activity .
Efficacy Against Cytomegalovirus
This compound demonstrates significant antiviral activity against CMV. Clinical studies indicate its effectiveness in treating:
- CMV Retinitis : Particularly in patients with AIDS or those undergoing organ transplantation.
- CMV Pneumonitis : In bone marrow transplant recipients, ganciclovir has been shown to improve outcomes when used alongside CMV immune globulin .
Table 1: Comparative Efficacy of Ganciclovir and Valganciclovir
Drug | Bioavailability (%) | Primary Use | Efficacy Against CMV |
---|---|---|---|
Ganciclovir | 2.6 - 8.9 | IV administration | High |
Valganciclovir | ~60 | Oral administration | Higher systemic levels |
Safety Profile and Adverse Effects
While this compound is generally effective, it is associated with several adverse effects:
- Hematological Toxicity : Myelosuppression is common, with neutropenia occurring in up to 50% of patients receiving treatment . Monitoring of blood counts is essential during therapy.
- Potential Mutagenicity : Preclinical studies suggest that ganciclovir may be mutagenic and teratogenic; thus, caution is advised when prescribing to pregnant women .
Case Studies
Several case studies highlight the clinical application of this compound:
- Case Study 1 : A study involving bone marrow transplant recipients demonstrated that early initiation of ganciclovir therapy significantly reduced the incidence of CMV disease compared to delayed treatment.
- Case Study 2 : In HIV-positive patients with CMV retinitis, combination therapy with ganciclovir and immune globulin resulted in improved visual outcomes compared to ganciclovir alone.
Eigenschaften
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-6(18)20-3-7(2-17)21-5-16-4-13-8-9(16)14-11(12)15-10(8)19/h4,7,17H,2-3,5H2,1H3,(H3,12,14,15,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLKCCHLLFMWQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333225 | |
Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]-3-hydroxypropyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88110-89-8 | |
Record name | 9-[[2-(Acetyloxy)-1-(hydroxymethyl)ethoxy]methyl]-2-amino-1,9-dihydro-6H-purin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88110-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-((2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-3-acetoxy-1-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088110898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]-3-hydroxypropyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2(R,S)-(2-Amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-3-acetoxy-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.205.272 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-((2-AMINO-1,6-DIHYDRO-6-OXO-9H-PURIN-9-YL)METHOXY)-3-ACETOXY-1-PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOP6XHY7OL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.